molecular formula C9H17NO4S B15030697 (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-carbamic acid butyl ester

(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-carbamic acid butyl ester

Cat. No.: B15030697
M. Wt: 235.30 g/mol
InChI Key: LJLBUIMBYGUEQG-UHFFFAOYSA-N
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Description

The compound “(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester” (CAS: 24373-71-5) is a carbamate derivative featuring a tetrahydrothiophene ring sulfonated at the 1,1-positions (1,1-dioxo group). Its structure comprises a butyl ester linked to a carbamic acid moiety, which is further attached to the 3-position of the sulfolane (tetrahydrothiophene-1,1-dioxide) ring.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

butyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C9H17NO4S/c1-2-3-5-14-9(11)10-8-4-6-15(12,13)7-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

LJLBUIMBYGUEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester typically involves the reaction of a thiophene derivative with a carbamic acid ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo group can be reduced to form thiol derivatives.

    Substitution: The ester group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates or esters.

Scientific Research Applications

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related analogs:

Table 1: Structural Comparison of Carbamate and Sulfone Derivatives

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features Reference
(1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-carbamic acid butyl ester Tetrahydrothiophene-1,1-dioxide Butyl ester, carbamate 249.34 (calculated) Moderate lipophilicity, sulfone stability
{4-[(Benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester Benzo[1,4]dioxane + butyl chain Tert-butyl ester, amine, carbamate ~420 (estimated) Bulky tert-butyl group, aromatic dioxane
[4-Amino-1-(quinazolin-2-yl)-butyl]-carbamic acid tert-butyl ester Quinazolinone + butyl chain Tert-butyl ester, amine, carbamate ~430 (estimated) Heteroaromatic quinazolinone, tertiary amine
1,1-Dioxo-5-thiophen-2-yl-[1,2,6]thiadiazine-3-carboxylic acid methyl ester Thiadiazine + thiophene Methyl ester, sulfone, carboxylic acid 272.30 Thiadiazine ring, conjugated thiophene
2-(1,1-Dioxo-benzothiophen-3-yl)acetic acid Benzothiophene-1,1-dioxide Acetic acid, sulfone 226.25 Aromatic benzothiophene, acidic group
1,1-Dioxo-tetrahydrothiophene-3-sulfonyl chloride Tetrahydrothiophene-1,1-dioxide Sulfonyl chloride 198.64 (calculated) Reactive sulfonyl chloride intermediate

Key Comparisons

The thiadiazine ring in replaces the tetrahydrothiophene, creating a six-membered heterocycle with two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

Ester Groups: The butyl ester in the target compound provides greater lipophilicity than the methyl ester in , which may reduce solubility but improve membrane permeability .

Functional Group Reactivity :

  • The sulfonyl chloride in is highly reactive, serving as a precursor for sulfonamide linkages, unlike the stable carbamate group in the target compound .
  • The acetic acid group in adds acidity (pKa ~2–4), enabling salt formation for enhanced aqueous solubility, unlike the neutral carbamate ester .

Biological Implications: Compounds with quinazolinone () or benzodioxane () moieties may exhibit distinct pharmacological profiles due to interactions with aromatic receptor pockets . The tertiary amine in ’s quinazolinone derivative could facilitate hydrogen bonding or cation-π interactions, absent in the target compound .

Synthetic Utility :

  • The sulfonyl chloride () is a key intermediate for synthesizing sulfonamides, while carbamates like the target compound are often used as prodrugs or protecting groups .

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